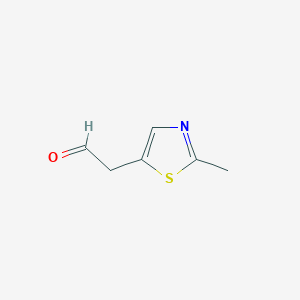
2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a thiazole ring substituted with a methyl group at the second position and an acetaldehyde group at the fifth position. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylthioacetamide with α-haloketones under basic conditions, leading to the formation of the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
化学反応の分析
Types of Reactions: 2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: 2-(2-Methyl-1,3-thiazol-5-yl)acetic acid.
Reduction: 2-(2-Methyl-1,3-thiazol-5-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Thiazole-based compounds are explored for their potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
類似化合物との比較
- 2-(2-Methyl-1,3-thiazol-5-yl)acetic acid
- 2-(2-Methyl-1,3-thiazol-5-yl)ethanol
- 2-(2-Methyl-1,3-thiazol-5-yl)methanol
Comparison: 2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs with carboxylic acid or alcohol groups. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
特性
IUPAC Name |
2-(2-methyl-1,3-thiazol-5-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-5-7-4-6(9-5)2-3-8/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEPZNHVMYTPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2766113.png)

![3-Azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766115.png)





![Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2766125.png)
![6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one](/img/structure/B2766126.png)
![2,6-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H-pyrazolo[3,4-f]indazole-3,7-dione](/img/structure/B2766127.png)


